molecular formula C10H17NO2 B13453950 tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate

tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate

Cat. No.: B13453950
M. Wt: 183.25 g/mol
InChI Key: BKIXNAMQZXSUPU-QMMMGPOBSA-N
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Description

tert-Butyl N-[(1S)-1-methylbut-3-ynyl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a (1S)-1-methylbut-3-ynyl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its alkyne moiety provides a handle for click chemistry or further functionalization, while the Boc group offers stability under basic conditions and facile deprotection under acidic conditions.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-pent-4-yn-2-yl]carbamate

InChI

InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)/t8-/m0/s1

InChI Key

BKIXNAMQZXSUPU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an alkyne in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-1-methylbut-3-ynyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its stability and reactivity make it suitable for creating complex molecular structures.

Industry: In the chemical industry, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group helps in the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected using strong acids like trifluoroacetic acid, which cleaves the tert-butyl group, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications. Below is a systematic comparison with key analogues:

Substituent-Driven Variations

tert-Butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate ()
  • Structure: Contains a 3-aminophenyl group instead of the alkyne chain.
  • Key Differences: The aromatic amine introduces hydrogen-bonding capability and electronic conjugation, enhancing solubility in polar solvents.
  • Applications : Useful in synthesizing aromatic amine-containing drug candidates, such as kinase inhibitors .
tert-Butyl N-[(1S)-1-phenylethyl]carbamate (CAS 147169-48-0, )
  • Structure : Features a phenyl group instead of the alkyne.
  • Key Differences :
    • Increased lipophilicity due to the aromatic ring, improving membrane permeability.
    • Absence of the alkyne limits click chemistry applications but enhances stability under radical conditions.
  • Applications : Intermediate in chiral ligand synthesis for asymmetric catalysis .

Functional Group Modifications

tert-Butyl N-[(1S)-1-(methylcarbamoyl)ethyl]carbamate (CAS 84851-00-3, )
  • Structure : Replaces the alkyne with a methylcarbamoyl (CONHMe) group.
  • Key Differences :
    • The carbamoyl group introduces polarity, increasing water solubility (logP ~1.2 vs. ~2.5 for the alkyne analogue).
    • Susceptible to hydrolysis under strong acidic/basic conditions, unlike the stable alkyne.
  • Applications : Precursor for peptidomimetics or urea-based enzyme inhibitors .
tert-Butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate ()
  • Structure : Incorporates a 1,3,4-oxadiazole ring and a fluorophenylthioether.
  • Key Differences :
    • The heterocyclic ring enhances rigidity and π-stacking ability, favoring interactions with aromatic residues in proteins.
    • Higher molecular weight (395.17 g/mol) may reduce bioavailability compared to the simpler alkyne analogue.
  • Applications: Potential use in antiviral or anticancer agents due to oxadiazole’s bioactivity .

Stereochemical and Conformational Variations

tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (CAS 645400-44-8, )
  • Structure: Cyclopentyl ring with amino and Boc groups.
  • Key Differences: Conformational restriction from the cyclopentane ring affects binding to chiral receptors. The amino group enables salt formation, improving crystallinity (melting point ~150–160°C vs. ~80–90°C for alkyne analogues).
  • Applications: Building block for macrocyclic peptides or aminocyclitol antibiotics .
tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS 663948-84-3, )
  • Structure : Pyrrolidine ring with hydroxymethyl and benzyl groups.
  • Key Differences: The hydroxymethyl group offers a site for glycosylation or phosphorylation.
  • Applications : Intermediate in the synthesis of pyrrolidine-based glycosidase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Applications
tert-Butyl N-[(1S)-1-methylbut-3-ynyl]carbamate C₁₀H₁₇NO₂ 183.25 Alkyne Click chemistry, drug intermediates
tert-Butyl N-[(1S)-1-phenylethyl]carbamate C₁₃H₁₉NO₂ 221.30 Phenyl Chiral ligands
tert-Butyl N-[(1S)-1-(methylcarbamoyl)ethyl]carbamate C₉H₁₈N₂O₃ 202.25 Carbamoyl Peptidomimetics
tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate C₁₀H₂₀N₂O₂ 200.28 Cyclopentyl amine Macrocyclic antibiotics

Research Findings and Trends

  • Reactivity : Alkyne-containing analogues (e.g., the target compound) show superior utility in Huisgen cycloadditions, enabling rapid diversification of molecular libraries .
  • Solubility: Carbamates with polar groups (e.g., 3-aminophenyl in ) exhibit enhanced aqueous solubility, critical for bioavailability in drug candidates .
  • Stereochemical Impact : Cyclopentyl and pyrrolidine derivatives (Evidences 5, 13) demonstrate improved binding specificity in enzyme inhibition assays due to rigid conformations .

Biological Activity

Tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate is a member of the carbamate class of compounds, which are widely recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry and agricultural practices.

  • Molecular Formula : C11H19NO2
  • Molar Mass : Approximately 199.28 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, with a 1-methylbut-3-ynyl side chain, which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits several notable biological activities:

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Nervous System Interference : As an insecticide, it likely interacts with neurotransmitter systems, leading to paralysis and death in pests. This interference is often linked to inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down neurotransmitters at synapses.
  • Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in inflammatory conditions .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study 1Insecticidal ActivityDemonstrated significant efficacy against common agricultural pests, with a mechanism involving nervous system disruption.
Study 2Anti-inflammatory PotentialShowed reduced levels of TNF-α in cell cultures treated with the compound, indicating potential for therapeutic use in inflammatory diseases .
Study 3Neuroprotective EffectsSuggested that structural analogs provide protection against oxidative stress in neuronal cells, warranting further investigation into this compound's neuroprotective capabilities .

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